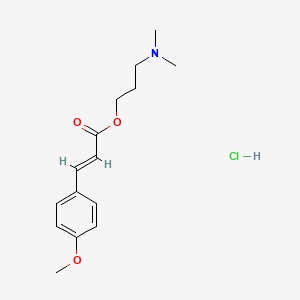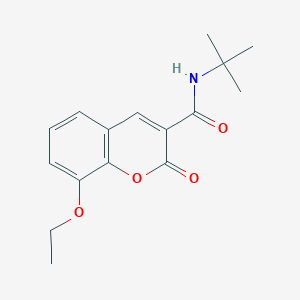![molecular formula C23H20Cl2N2O3 B5371293 2-[4-(benzyloxy)phenoxy]-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B5371293.png)
2-[4-(benzyloxy)phenoxy]-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(benzyloxy)phenoxy]-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide is a chemical compound that has been widely researched for its potential applications in the field of medicinal chemistry. This compound belongs to the class of hydrazide derivatives and has been shown to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of 2-[4-(benzyloxy)phenoxy]-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide is not fully understood. However, several studies have suggested that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been reported to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation. It has also been reported to have anti-inflammatory and antioxidant effects, which could be useful in the treatment of various inflammatory diseases. In addition, this compound has been shown to have potential as an antidiabetic and antihypertensive agent by regulating glucose and blood pressure levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[4-(benzyloxy)phenoxy]-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide in lab experiments include its high purity and well-established synthesis method. This compound has also been extensively studied, which makes it a reliable compound for research. However, the limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions, which could affect its bioavailability.
Direcciones Futuras
For research include investigating its potential as a radioprotective agent and developing more soluble derivatives of this compound.
Métodos De Síntesis
The synthesis of 2-[4-(benzyloxy)phenoxy]-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide involves the condensation of 4-(benzyloxy)phenylhydrazine and 3,4-dichlorobenzaldehyde in the presence of acetic anhydride and glacial acetic acid. The resulting product is then reacted with ethyl acetoacetate to yield the final compound. This synthesis method has been reported in several research articles and has been shown to yield a high purity compound.
Aplicaciones Científicas De Investigación
The scientific research application of 2-[4-(benzyloxy)phenoxy]-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide is mainly focused on its potential as a therapeutic agent. This compound has been reported to exhibit antitumor, anti-inflammatory, and antioxidant activities. Several studies have also investigated its potential as an antidiabetic and antihypertensive agent. In addition, this compound has been shown to have potential as a radioprotective agent, which could be useful in the treatment of cancer.
Propiedades
IUPAC Name |
N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-2-(4-phenylmethoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O3/c1-16(18-7-12-21(24)22(25)13-18)26-27-23(28)15-30-20-10-8-19(9-11-20)29-14-17-5-3-2-4-6-17/h2-13H,14-15H2,1H3,(H,27,28)/b26-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESLLVJEULAAPU-QQXSKIMKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)COC1=CC=C(C=C1)OCC2=CC=CC=C2)/C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,3-difluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5371226.png)
![(3aR*,7aS*)-2-{[3-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5371234.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5371236.png)
![1-[2-(propylthio)benzoyl]azepane](/img/structure/B5371241.png)


![2-chloro-4-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5371276.png)
![1-[(4-ethyl-1,3-thiazol-2-yl)methyl]-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5371279.png)
![4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B5371287.png)
![2-{1-[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5371290.png)
![6-(3-allyl-4-hydroxy-5-methoxybenzylidene)-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5371300.png)

